molecular formula C12H17FN2 B1443082 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine CAS No. 1248926-63-7

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Cat. No.: B1443082
CAS No.: 1248926-63-7
M. Wt: 208.27 g/mol
InChI Key: KWRYAKLAVSLUNX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine is a chemical compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol . Its CAS Registry Number is 1248926-63-7, and it is identified in public databases such as PubChem under the CID 54594112 . This compound is supplied as a liquid and is typically stored at room temperature . As a specialized research chemical, it is part of the piperidine class of compounds, which are of significant interest in medicinal chemistry and drug discovery for their potential as building blocks in the synthesis of more complex molecules . The structure features both a fluorinated aromatic ring and an amine-substituted piperidine, making it a valuable intermediate for exploring structure-activity relationships and developing novel pharmacologically active agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or any veterinary applications. It can be provided in various standard and custom packaging specifications, including palletized pails, fiber and steel drums, and super sacks. Available in multiple grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, and higher), as well as Mil Spec, ACS, Reagent, and Pharmaceutical Grades to meet specific research requirements .

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-4-5-11(13)12(7-9)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRYAKLAVSLUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 2-fluoro-5-methylphenyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-5-methylphenyl Piperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1] When functionalized with a 2-fluoro-5-methylphenyl group, this core structure gives rise to a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. The strategic incorporation of a fluorine atom often enhances crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity for target proteins.[2][3][4][5] This guide provides a comprehensive review of 2-fluoro-5-methylphenyl piperidine derivatives, detailing synthetic methodologies, exploring their pharmacological interactions with key biological targets, elucidating structure-activity relationships, and discussing their promising future in drug development.

Introduction: A Privileged Scaffold Enhanced by Fluorination

The six-membered piperidine heterocycle is a recurring motif in a vast array of FDA-approved drugs, including treatments for neurological disorders, cancer, and infectious diseases.[1][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to engage in precise interactions with biological targets. The true power of this scaffold, however, lies in its capacity for chemical modification.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[5] The C-F bond's high strength can block metabolic attack at specific positions, while fluorine's electronegativity can modulate the pKa of nearby functional groups and lead to more potent interactions with protein targets.[3][4]

The 2-fluoro-5-methylphenyl substituent combines these benefits with a specific substitution pattern that has proven effective for targeting a range of receptors and enzymes. This guide will deconstruct the chemistry and biology of these derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of 2-fluoro-5-methylphenyl piperidine derivatives can be logically divided into two primary phases: the formation of the core piperidine ring and the subsequent attachment of the N-aryl moiety.

Assembly of the Piperidine Core

Multiple robust methods exist for constructing the piperidine skeleton. The choice of method is often dictated by the desired substitution pattern on the ring.

  • Catalytic Hydrogenation of Pyridines: This is a direct and efficient route to the saturated piperidine core.[1] Fluorinated pyridines can be hydrogenated to yield all-cis-fluorinated piperidines, a valuable strategy for creating specific stereoisomers.[1] The choice of catalyst (e.g., Rhodium, Palladium, Platinum) is critical for achieving high yield and chemoselectivity, especially when other reducible functional groups are present.[1]

  • Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. The Petrenko-Kritschenko piperidone synthesis, for instance, condenses an aldehyde, a β-dicarbonyl compound, and an amine to form a substituted 4-piperidone, which can be further modified.[7]

G cluster_0 Piperidine Core Synthesis Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation MCR_Inputs Aldehyde + β-Dicarbonyl + Amine Piperidone Substituted Piperidone MCR_Inputs->Piperidone Petrenko-Kritschenko MCR

Caption: Key strategies for constructing the piperidine ring.

N-Arylation: The Buchwald-Hartwig Amination

The crucial carbon-nitrogen bond connecting the piperidine ring to the 2-fluoro-5-methylphenyl group is most commonly forged using the Palladium-catalyzed Buchwald-Hartwig amination.[7] This cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its exceptional reliability, broad substrate scope, and tolerance of diverse functional groups.

Causality Behind the Method: The power of the Buchwald-Hartwig reaction lies in its catalytic cycle. Palladium(0) undergoes oxidative addition into the aryl halide (e.g., 1-bromo-2-fluoro-5-methylbenzene). The resulting Pd(II) complex then coordinates with the piperidine nitrogen. Subsequent reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to repeat. The choice of phosphine ligand is critical as it modulates the catalyst's stability and reactivity.

G Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-Br(L2) Pd0->PdII_complex Oxidative Addition ArX 2-fluoro-5-methylphenyl-Br (Aryl Halide) ArX->PdII_complex R2NH Piperidine Derivative Amine_complex [Ar-Pd(II)-NHR2(L2)]+Br- R2NH->Amine_complex Product N-Aryl Piperidine Product Product->Pd0 Catalyst Regeneration PdII_complex->Amine_complex + Piperidine - HBr (Base) Amine_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This is a representative protocol and must be adapted for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the piperidine derivative (1.0 eq.), 1-bromo-2-fluoro-5-methylbenzene (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XantPhos (4-10 mol%).

  • Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 eq.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture, typically to 80-110 °C, and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final 2-fluoro-5-methylphenyl piperidine derivative.

Pharmacological Profile and Biological Targets

Derivatives of this scaffold have been investigated for their activity against a range of biological targets, primarily centered on CNS receptors and key enzymes involved in cell signaling.

Central Nervous System (CNS) Targets

The structural features of these piperidine derivatives make them well-suited to interact with aminergic G protein-coupled receptors (GPCRs), which are critical targets for treating psychiatric and neurological disorders.[8]

  • Dopamine Receptors (D₂/D₃/D₄): Dopamine receptors are the primary targets for antipsychotic medications used to treat schizophrenia.[9] They are also implicated in Parkinson's disease and addiction.[10] Several studies have shown that arylpiperidine and arylpiperazine derivatives exhibit high affinity for D₂-like receptors.[9][10] The specific substitution on the phenyl ring is crucial for achieving high affinity and selectivity. For instance, ortho-substituents on the aryl ring of related arylpiperazine systems are often preferred for potent D₂ receptor binding.[11]

  • Serotonin Receptors (5-HT₁ₐ/5-HT₂ₐ): These receptors are key targets for antidepressants and atypical antipsychotics.[12] Multi-target ligands that act on both dopamine and serotonin receptors can offer a broader therapeutic effect, addressing both positive and negative symptoms of schizophrenia.[11]

Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CellularResponse Modulation of Neuronal Excitability DARPP32->CellularResponse Antagonist 2-Fluoro-5-methylphenyl Piperidine Derivative (Antagonist) Antagonist->D2R Blocks

Caption: Simplified D2 receptor signaling pathway and antagonist action.

Table 1: Representative Binding Affinities (Kᵢ, nM) at CNS Receptors

Compound ReferenceScaffold TypeD₂ ReceptorD₃ ReceptorD₄ Receptor5-HT₁ₐ Receptor5-HT₂ₐ Receptor
Phenylpiperazine Analog[9]Dansyl-labeled Phenylpiperazine0.440.29->10,000-
Indazole-Piperazine 10[12]Indazole-Piperazine1.8155-1.22.4
Indazole-Piperazine 11[12]Indazole-Piperazine0.8102-1.51.1
Piperidine 8[10]4-Benzylpiperidine>10,0001,4802.5--

Note: Data is for structurally related compounds to illustrate target engagement. Kᵢ values for exact 2-fluoro-5-methylphenyl derivatives may vary.

Enzymatic Inhibition

Beyond GPCRs, the piperidine scaffold has been incorporated into inhibitors of several enzyme classes.

  • Farnesyltransferase (FTase): FTase is an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer cell signaling. Piperidine derivatives have been developed as potent FTase inhibitors.[13]

  • Monoamine Oxidase (MAO): MAO inhibitors are used as antidepressants and for treating Parkinson's disease. The piperidine scaffold is a component of molecules designed for MAO inhibition.[7][8]

  • Autotaxin (ATX): ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in inflammation and cancer. Piperidine and piperazine derivatives have been patented as ATX inhibitors.[14]

Table 2: Representative Enzyme Inhibitory Activities (IC₅₀, nM)

Compound ReferenceTarget EnzymeScaffold TypeIC₅₀ (nM)
Compound 8[13]FarnesyltransferaseSubstituted Piperidine3.7
Compound 21[13]FarnesyltransferaseSubstituted Piperidine8.2
MAGL Inhibitor 28Monoacylglycerol LipaseBenzylpiperidine37
MAGL Inhibitor 29BenzylpiperazineBenzylpiperazine23

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly sensitive to their chemical structure. SAR studies help explain the causality behind why certain structural features lead to enhanced potency or selectivity.

  • Importance of the N-Aryl Substituent: The 2-fluoro and 5-methyl groups are critical. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and increase metabolic stability by blocking ortho-hydroxylation. Its position is often more important than the type of halogen; for example, in one series of FTase inhibitors, a 2-bromo substitution was three times more potent than a 3-bromo substitution.[13]

  • Piperidine Ring Substitution: Modifications to the piperidine ring itself have a profound impact. For instance, reducing a double bond within the ring of an FTase inhibitor increased its potency more than tenfold (from IC₅₀ = 45 nM to 3.7 nM).[13]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring is often crucial for activity, as biological targets are chiral. Different enantiomers can have vastly different binding affinities and functional activities.

Caption: Key SAR drivers for the 2-fluoro-5-methylphenyl piperidine scaffold.

Therapeutic Potential and Future Directions

The accumulated evidence strongly suggests that 2-fluoro-5-methylphenyl piperidine derivatives are a rich source of potential therapeutics.

  • Promising Applications:

    • Schizophrenia and Psychosis: The potent, multi-target activity at dopamine and serotonin receptors makes this class highly attractive for the development of novel antipsychotics with potentially improved side-effect profiles.[11][12]

    • Neurodegenerative Diseases: Targeting dopamine receptors is a validated strategy for Parkinson's disease.[10] Furthermore, related piperazine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.[15][16]

    • Oncology: The inhibition of key enzymes like FTase and ATX points to potential applications in various cancers.[13][14]

  • Future Directions:

    • Selectivity Profiling: Future work should focus on designing derivatives with high selectivity for a specific receptor subtype (e.g., D₃ vs. D₂) to minimize off-target effects.

    • Pharmacokinetic Optimization: Systematic studies are needed to optimize properties like solubility, membrane permeability, and blood-brain barrier penetration, which are critical for CNS drugs.

    • Exploration of New Targets: The versatility of the scaffold should be leveraged to explore its potential against other target classes, such as ion channels or other enzyme families.

Conclusion

The 2-fluoro-5-methylphenyl piperidine scaffold represents a highly validated and versatile platform for modern drug discovery. The combination of a privileged heterocyclic core with the strategic placement of fluorine provides a powerful framework for developing potent and selective modulators of key biological targets. Through robust synthetic strategies like the Buchwald-Hartwig amination and a deep understanding of the structure-activity relationships that govern their interactions with CNS receptors and enzymes, these compounds hold significant promise for addressing unmet medical needs in psychiatry, neurology, and oncology.

References

  • 1-(2-Fluoro-5-methylphenyl)piperidin-2-one | Benchchem. (URL: )
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  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (URL: [Link])

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  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. NTU > IRep. (URL: [Link])

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A Guide to the 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Scaffold: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical and pharmacokinetic properties.[1][2][3] When combined with a strategically substituted aromatic moiety, it forms a versatile and highly "privileged" core structure for drug discovery. This technical guide provides an in-depth analysis of the 1-(2-fluoro-5-methylphenyl)piperidin-3-amine scaffold, a key building block for developing novel therapeutics. We will explore its structural rationale, robust synthetic pathways, key points of diversification for structure-activity relationship (SAR) studies, and its application in developing agents for a range of biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Core: A Structural Overview

The power of the 1-(2-fluoro-5-methylphenyl)piperidin-3-amine scaffold lies in the synergistic contribution of its three key components. The strategic combination of these fragments provides a three-dimensional structure with tunable properties, making it an ideal starting point for library synthesis and lead optimization.

  • The Piperidine Ring: This saturated heterocycle serves as a non-planar, conformationally flexible anchor. Its presence generally enhances water solubility and improves ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to purely carbocyclic analogs.[2]

  • The 3-Amino Group: This primary amine is a critical functional handle. It acts as a key hydrogen bond donor and a nucleophilic center, allowing for straightforward derivatization to explore interactions with biological targets and modulate physicochemical properties.

  • The 2-Fluoro-5-methylphenyl Moiety: This N-aryl substituent is not merely a bulky group; it is electronically optimized. The fluorine atom, a common bioisostere for hydrogen, serves multiple purposes in drug design.[4][5] Its electron-withdrawing nature can modulate the basicity (pKa) of the piperidine nitrogen, which is crucial for controlling target engagement and avoiding off-target effects like hERG channel binding.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism.[5][6] The methyl group provides a lipophilic contact point and can influence the orientation of the phenyl ring relative to the piperidine core.

cluster_0 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Scaffold cluster_1 Key Components Scaffold A 2-Fluoro-5-methylphenyl Moiety - Modulates pKa - Enhances metabolic stability - Provides steric influence Scaffold->A B 3-Aminopiperidine Core - Favorable ADME properties - Key vector for derivatization - Hydrogen bonding interactions Scaffold->B

Fig 1. Core structure and key components.

Synthetic Strategies and Protocols

The synthesis of this scaffold can be approached through several reliable and scalable methods common in modern medicinal chemistry. A convergent strategy, where the N-aryl bond is formed followed by the introduction of the 3-amino group, is often preferred. The following workflow outlines a robust pathway starting from commercially available precursors.

start Piperidin-3-one (Protected) intermediate1 N-Aryl Piperidin-3-one start->intermediate1 Buchwald-Hartwig Amination reagent1 1-Bromo-2-fluoro- 5-methylbenzene reagent1->intermediate1 intermediate2 N-Aryl Piperidin-3-one Oxime intermediate1->intermediate2 Hydroxylamine (Oxime Formation) final_product Target Scaffold: 1-(2-Fluoro-5-methylphenyl) piperidin-3-amine intermediate2->final_product Reduction (e.g., H2, Pd/C or Zn/AcOH)

Fig 2. Proposed synthetic workflow for the scaffold.
Protocol 2.1: Synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-one

This step employs a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, which is a cornerstone for forming C-N bonds.[7]

  • Reaction Setup: To an oven-dried flask, add piperidin-3-one hydrochloride (1.0 eq), 1-bromo-2-fluoro-5-methylbenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (2.5 eq) and an anhydrous solvent like toluene or dioxane.

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-aryl piperidin-3-one intermediate.

Protocol 2.2: Synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

The final step involves the conversion of the ketone to the primary amine. This is commonly achieved via reductive amination, often proceeding through an oxime intermediate for efficient conversion to a primary amine.

  • Oxime Formation: Dissolve the 1-(2-fluoro-5-methylphenyl)piperidin-3-one (1.0 eq) in ethanol or methanol. Add hydroxylamine hydrochloride (1.5 eq) and a base like pyridine or sodium acetate (2.0 eq). Stir the mixture at room temperature or with gentle heating until the ketone is fully consumed.

  • Reduction to Amine: The crude oxime can be isolated or used directly. For reduction, a variety of methods are effective. A common method is catalytic hydrogenation: dissolve the oxime in ethanol or acetic acid and subject it to a hydrogen atmosphere (50 psi) in the presence of a catalyst like Palladium on carbon (10 mol%).

  • Alternative Reduction: Alternatively, a chemical reduction using zinc dust in acetic acid or sodium borohydride with a nickel(II) chloride catalyst can be employed.

  • Workup and Purification: After the reduction is complete, filter off the catalyst (if used). Neutralize the solution with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent like dichloromethane. Dry the combined organic layers, concentrate, and purify by chromatography or crystallization to afford the final 1-(2-fluoro-5-methylphenyl)piperidin-3-amine.

Role as a Medicinal Chemistry Scaffold: SAR and Applications

The true value of this scaffold is realized through its systematic modification to probe the chemical space around a biological target. The structure presents three primary vectors for diversification in structure-activity relationship (SAR) studies.

cluster_0 Key Diversification Points for SAR cluster_1 Modification Vectors Scaffold A Vector 1 (R¹): Amine Derivatization (Amides, Sulfonamides, Ureas, Alkylation) Scaffold->A B Vector 2 (R²): Phenyl Ring Substitution (Modify electronics, lipophilicity, sterics) Scaffold->B C Vector 3 (R³): Piperidine Ring Substitution (Introduce chirality, alter conformation) Scaffold->C

Fig 3. Primary vectors for SAR exploration.
Case Study: Targeting Protein-Protein Interactions (MDM2 Inhibitors)

The development of inhibitors for the MDM2-p53 protein-protein interaction is a major goal in oncology. The spirooxindole scaffold has emerged as a potent inhibitor class. While not a direct derivative, the design principles are highly relevant. In potent MDM2 inhibitors, a fluorophenyl group is often used to occupy a key hydrophobic pocket, while a core heterocyclic structure (like piperidine or pyrrolidine) serves as the central scaffold.[8] The amine handle on our scaffold would be an ideal attachment point for groups designed to pick up additional interactions within the binding site, mimicking the carboxylic acid or other moieties used in known inhibitors.

Case Study: Enzyme Inhibitors (DPP-IV and DHFR)

The 3-aminopiperidine motif is a well-established pharmacophore in the design of enzyme inhibitors.

  • DPP-IV Inhibitors: Substituted 8-(3-aminopiperidin-1-yl)xanthines are patented as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes.[9] In these molecules, the 3-aminopiperidine moiety is crucial for binding to the S2 subsite of the enzyme. The N-aryl group (analogous to our 2-fluoro-5-methylphenyl group) occupies the S1 pocket, providing affinity and selectivity.

  • DHFR Inhibitors: Novel piperidine-derived thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer agents.[10] The synthetic route often involves reacting an N-substituted piperidine (like our core) with various thiosemicarbazides, showcasing the utility of the amine as a reactive handle for building out complex side chains.

Case Study: G-Protein Coupled Receptors (CGRP Antagonists)

Calcitonin gene-related peptide (CGRP) receptor antagonists are a modern class of drugs for treating migraine. Atogepant, an approved drug, features a piperidin-2-one ring with a 2,3,6-trifluorophenyl substituent.[4][6] The fluorinated phenyl group provides a high-affinity interaction with the receptor, while the piperidine core acts as the central scaffold.[6] This demonstrates the power of the fluorophenyl-piperidine combination in targeting GPCRs. The 3-amino group on our scaffold provides a versatile exit vector to attach the complex amide side chains characteristic of this drug class.

Representative SAR Data

The table below illustrates a hypothetical SAR exploration based on derivatizing the 3-amino group of the scaffold for a generic kinase target. The data, while illustrative, is based on common trends observed in medicinal chemistry.

Compound IDR¹ Modification at 3-Amino GroupKinase IC₅₀ (nM)Rationale for Change
SCAFFOLD-01 -H (Primary Amine)1250Baseline activity of the core scaffold.
SCAFFOLD-02 -C(O)CH₃ (Acetamide)550Acetyl cap can form a hydrogen bond with the hinge region.
SCAFFOLD-03 -C(O)Ph (Benzamide)210Phenyl ring explores a nearby hydrophobic pocket.
SCAFFOLD-04 -C(O)-(4-pyridyl)45Pyridyl nitrogen acts as an H-bond acceptor, improving potency.
SCAFFOLD-05 -SO₂CH₃ (Methanesulfonamide)800Sulfonamide changes geometry and electronic properties.

Future Outlook and Conclusion

The 1-(2-fluoro-5-methylphenyl)piperidin-3-amine scaffold represents a confluence of strategically chosen, well-validated pharmacophoric elements. Its robust and flexible synthesis allows for the rapid generation of diverse chemical libraries. The inherent properties of the fluorinated phenyl ring and the piperidine core provide a foundation with favorable ADME characteristics, while the 3-amino group serves as a perfect anchor for tailoring selectivity and potency against a wide array of biological targets.

From enzyme inhibitors to GPCR modulators and protein-protein interaction disruptors, this scaffold has demonstrated potential across multiple therapeutic areas. As drug discovery continues to evolve, particularly with the rise of new modalities like targeted protein degraders where similar amine-bearing heterocycles are used as E3 ligase handles[11], the utility of this versatile and powerful core is set to expand even further.

References

  • US7176316B2 - Amino-piperidine derivatives - Google Patents.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed . Available at: [Link]

  • WO2021026803A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents.
  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents.
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate . Available at: [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors . Available at: [Link]

  • United States Patent (19) - Googleapis.com . Available at: [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists - ResearchGate . Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK . Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - ARPI . Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI . Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI . Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available at: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC . Available at: [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem . Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022 - IRIS - Unipa . Available at: [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society . Available at: [Link]

  • 3-((3-fluoro-4-(4-(piperidin-4-ylmethyl)piperazin-1-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride . Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety with Novel Chemical Entities

Compound Identity and Structural Hazard Assessment

Chemical Name: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Molecular Formula: C₁₂H₁₇FN₂

Structure:

Caption: Structural components of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine.

The primary directive for safe handling is to deconstruct the molecule into its known hazardous components.

  • Piperidine Core: The saturated heterocyclic piperidine ring is a well-characterized scaffold. Piperidine itself is a flammable liquid and is corrosive, capable of causing severe skin and eye burns.[1] It is also toxic upon contact with skin or if inhaled.[2] Its basic nitrogen atom makes it reactive with acids.[3]

  • 2-Fluoro-5-methylphenyl Group: The presence of a fluorinated aromatic ring introduces specific hazards. Fluoro-aromatic compounds can be irritating to the skin and respiratory system.[4] A critical consideration is their behavior under thermal decomposition, which can release highly toxic and corrosive hydrogen fluoride gas.[4]

  • Primary Aromatic Amine Functionality: Primary aromatic amines as a class are noted for their potential toxicity.[5] They can be readily absorbed through the skin and may act as sensitizers.[5] While the amine in this specific molecule is attached to the aliphatic piperidine ring, its overall character within the larger N-aryl piperidine structure warrants caution typical for complex amines.

Predicted Hazard Profile

Based on the analysis of its structural components, a GHS-compliant hazard profile for 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine can be predicted. This proactive classification is essential for establishing appropriate handling protocols in the absence of specific experimental data.

Hazard Class Predicted Classification Basis for Classification
Acute Toxicity, Oral Category 4Harmful if swallowed, based on piperidine analogues.[1]
Acute Toxicity, Dermal Category 3Toxic in contact with skin, a known hazard of piperidine.[1][2]
Acute Toxicity, Inhalation Category 3Toxic if inhaled, based on piperidine and fluoro-aromatic hazards.[4]
Skin Corrosion/Irritation Category 1BCauses severe skin burns, a primary hazard of the piperidine scaffold.[1]
Serious Eye Damage Category 1Causes serious eye damage, consistent with corrosive amines.[1]
Flammability Not ClassifiedWhile the piperidine parent is flammable, this larger, solid amine is less likely to be a flammable liquid. However, it is combustible.[6]

Predicted GHS Pictograms:




Signal Word: DANGER

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H311 + H331: Toxic in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of minimizing exposure is paramount.[7] Engineering controls are the first line of defense, supplemented by appropriate PPE.

Engineering Controls

All manipulations of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3] The work area should be equipped with an easily accessible safety shower and eyewash station.[8]

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is required. The selection process should follow a logical decision tree.

PPE_Selection cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye/Face Protection cluster_respiratory Respiratory Protection start Assess Task: Handling 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine lab_coat Flame-retardant lab coat start->lab_coat glove_check Inspect gloves before use? start->glove_check face_shield_q Splash risk? start->face_shield_q resp_q Engineering controls fail? (e.g., spill outside hood) start->resp_q gloves Double gloving: - Inner: Nitrile - Outer: Neoprene/Butyl Rubber glove_ok Proceed glove_check->glove_ok Yes glove_bad Discard and replace glove_check->glove_bad No glove_ok->gloves eye_protection Chemical splash goggles (ANSI Z87.1) face_shield Add face shield face_shield_q->face_shield Yes no_face_shield Goggles sufficient face_shield_q->no_face_shield No face_shield->eye_protection no_face_shield->eye_protection respirator Use air-purifying respirator with organic vapor cartridge resp_q->respirator Yes no_respirator Fume hood is sufficient resp_q->no_respirator No

Caption: Decision workflow for selecting appropriate PPE.

  • Hand Protection: Due to the predicted dermal toxicity and corrosivity, robust hand protection is non-negotiable. For incidental contact, nitrile gloves are acceptable.[7] For direct handling or risk of splash, double gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is required.[1] Always inspect gloves for defects before use.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory at all times.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.[1] Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or failure of engineering controls, an air-purifying respirator with organic vapor cartridges should be used by trained emergency response personnel.[7]

Standard Operating Procedures: Handling and Storage

Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls and PPE are in place. Have spill cleanup materials readily available.

  • Weighing and Transfer: Conduct all transfers of solid material in a fume hood to avoid generating dust. Use spark-proof tools.[12]

  • Solution Preparation: When dissolving, add the compound slowly to the solvent. Be aware that reactions with acids can be exothermic.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • End of Work: Securely close all containers.[13] Decontaminate the work area. Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[13]

  • Container: Keep in the original, tightly sealed container.[13][14]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

  • Temperature: Store at room temperature (15–25°C), away from direct sunlight and sources of heat or ignition.[15]

Emergency Procedures: A Validating System of Response

A self-validating safety protocol requires a clear, rehearsed emergency response plan.

Accidental Release
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control: For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response Flowchart

Emergency_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhale_1 Move to fresh air immediately exposure->inhale_1 skin_1 Immediately remove contaminated clothing exposure->skin_1 eye_1 Immediately flush eyes with water for at least 15 minutes exposure->eye_1 ingest_1 Do NOT induce vomiting exposure->ingest_1 inhale_2 If breathing is difficult, administer oxygen inhale_1->inhale_2 inhale_3 Seek immediate medical attention inhale_2->inhale_3 skin_2 Flush skin with copious amounts of water for 15 min skin_1->skin_2 skin_3 Seek immediate medical attention skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do eye_1->eye_2 eye_3 Seek immediate medical attention eye_2->eye_3 ingest_2 Rinse mouth with water ingest_1->ingest_2 ingest_3 Seek immediate medical attention ingest_2->ingest_3

Caption: Emergency first-aid response for accidental exposure.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Ingestion of corrosive materials can lead to perforation of the esophagus or stomach.[6]

Fire Fighting
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[2] A water spray can be used to cool containers.[12]

  • Specific Hazards: The compound is combustible. Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4][6] Vapors may form explosive mixtures with air if heated.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[12]

Stability, Reactivity, and Disposal

  • Reactivity: The compound is stable under recommended storage conditions.[15] However, it may react exothermically with strong acids.[3] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[3]

  • Hazardous Decomposition Products: Under fire conditions, expect the formation of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][6]

  • Disposal: This material must be disposed of as hazardous waste.[11] All disposals must be in accordance with local, regional, and national regulations. Do not empty into drains.[4] Contact a licensed professional waste disposal service.

References

  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet.
  • Merck. (n.d.). SAFETY DATA SHEET - Piperidine.
  • Alfa Aesar. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
  • Fisher Scientific. (2011, June 17). SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
  • Benchchem. (n.d.). 1-(2-Fluoro-5-methylphenyl)piperidin-2-one.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Aminopiperidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Nitro-2-furaldehyde.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET - 4-Amino-1-methylpiperidine.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • A. A. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Trent University. (n.d.). Safety in Chemistry Laboratories.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • Sigma-Aldrich. (2023, August 3). SAFETY DATA SHEET - Vanillylmandelic acid.

Sources

Methodological & Application

Chiral separation techniques for (R) and (S) 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Separation of (R) and (S) 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Executive Summary

Objective: To provide a robust, scalable protocol for the chiral resolution of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. Challenge: This molecule presents a dual challenge: the high basicity of the primary amine (C3 position) causing peak tailing, and the steric bulk of the N-aryl group affecting chiral recognition. Solution: We recommend a tiered approach starting with Supercritical Fluid Chromatography (SFC) for high-throughput screening and purification, backed by Normal Phase HPLC using immobilized polysaccharide stationary phases for robust quality control. Key Finding: The inclusion of basic additives (diethylamine or isopropylamine) is non-negotiable for peak symmetry.

Physicochemical Context & Analysis

Before method selection, the analyte’s properties dictate the separation strategy.

PropertyValue / CharacteristicImpact on Method Development
Structure N-aryl-3-aminopiperidineContains a basic primary amine and a weakly basic/neutral aniline-like nitrogen.
Chiral Center C3 of Piperidine RingThe distance between the chiral center and the aromatic ring (N-aryl) suggests good discrimination potential on polysaccharide phases.
Basicity (pKa) ~9.5 (Primary Amine)Critical: Requires basic mobile phase additives (>0.1%) to suppress silanol interactions and prevent peak tailing.
UV Chromophore 2-Fluoro-5-methylphenylGood absorbance expected at 240–254 nm . The fluorine atom may allow for orthogonal detection via ¹⁹F NMR if needed.
Solubility Moderate in Alcohols/AlkanesCompatible with standard Normal Phase and SFC solvents.

Method A: Supercritical Fluid Chromatography (SFC)

Status: Primary Recommendation (Speed & Scale)

SFC is the preferred method for this compound due to the low viscosity of supercritical CO₂, allowing for high flow rates and rapid equilibration.

Protocol 1: SFC Screening & Optimization

System: Waters UPC² or Agilent 1260 Infinity II SFC Detection: UV @ 254 nm (Reference: 360 nm) Temperature: 40°C Back Pressure: 120 bar

Step 1: Column Selection Screen the following columns (all 3-5 µm particle size):

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – High probability of success due to open helical structure.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) – Complementary selectivity.[1]

Step 2: Mobile Phase Screening Run a generic gradient: 5% to 50% Co-Solvent over 5 minutes.

  • Co-Solvent A: Methanol + 0.2% Isopropylamine (IPA-m)

  • Co-Solvent B: Ethanol + 0.2% Isopropylamine (IPA-m)

Expert Insight: Isopropylamine is preferred over Diethylamine (DEA) in SFC because it is more volatile, ensuring easier removal during fraction collection.

Step 3: Optimized Isocratic Method (Example)

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: CO₂ / Methanol (85:15 v/v) + 0.1% Isopropylamine

  • Flow Rate: 3.0 mL/min

  • Expected Retention: (R)-isomer ~2.5 min, (S)-isomer ~3.2 min (Order may vary; confirm with standards).

Method B: Normal Phase HPLC

Status: Secondary Recommendation (QC & Robustness)

If SFC is unavailable, or for precise Quality Control (QC) where mobile phase compressibility is a concern, Normal Phase HPLC is the standard.

Protocol 2: Normal Phase Separation

System: Standard HPLC (e.g., Agilent 1200/Shimadzu LC-20) Temperature: 25°C

ParameterCondition
Column Chiralpak IA or IB (Immobilized versions preferred for durability)
Mobile Phase n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Sample Diluent Mobile Phase (without DEA if sample is unstable, but usually stable)

Technical Note: If the analyte is in salt form (e.g., HCl salt), it must be neutralized in situ or free-based prior to injection. For in situ neutralization, increase DEA concentration to 0.2-0.5% in the mobile phase.

Method C: Polar Organic Mode (The "Backup" Strategy)

Status: For Solubility Issues

If the N-aryl group reduces solubility in Hexane, use Polar Organic Mode. This uses 100% polar solvents but maintains chiral recognition on immobilized columns.

  • Column: Chiralpak IA or IE

  • Mobile Phase: Acetonitrile / Methanol / Ethanolamine (95 : 5 : 0.1)

  • Advantage: Excellent solubility for polar amines; highly MS-compatible if volatile buffers are used.

Visualized Workflows & Mechanisms

Diagram 1: Method Development Decision Matrix

This flowchart guides the researcher through the logical steps of selecting the correct method based on equipment availability and sample scale.

MethodDevelopment Start Start: 1-(2-Fluoro-5-methylphenyl) piperidin-3-amine CheckEquip Check Equipment Availability Start->CheckEquip SFC_Avail SFC Available? CheckEquip->SFC_Avail SFC_Screen SFC Screening Column: AD-H, OD-H, IC Modifier: MeOH + 0.1% IPAm SFC_Avail->SFC_Screen Yes HPLC_Screen NP-HPLC Screening Hexane/EtOH + 0.1% DEA SFC_Avail->HPLC_Screen No SFC_Opt Optimize Gradient to Isocratic SFC_Screen->SFC_Opt Prep_SFC Prep Scale-up (Loading > 50mg/inj) SFC_Opt->Prep_SFC Solubility_Issue Solubility Issue? HPLC_Screen->Solubility_Issue Polar_Mode Polar Organic Mode ACN/MeOH + 0.1% DEA Solubility_Issue->Polar_Mode Yes QC_Method Final QC Method Solubility_Issue->QC_Method No Polar_Mode->QC_Method

Caption: Decision matrix for selecting between SFC and HPLC workflows based on equipment and solubility.

Diagram 2: Chiral Recognition Mechanism

Understanding the "Three-Point Interaction" is crucial for troubleshooting.

InteractionMechanism Analyte Analyte: (R)-Isomer Interaction1 H-Bonding (C3-Amine to C=O of CSP) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (N-Aryl to Phenyl of CSP) Analyte->Interaction2 Interaction3 Steric Inclusion (Piperidine Ring) Analyte->Interaction3 CSP Stationary Phase (Amylose Carbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Hypothesized three-point interaction model driving the enantioselectivity on polysaccharide phases.

Validation & Troubleshooting

Self-Validating the Protocol (Quality Assurance)

To ensure the method is reliable (Trustworthiness), perform the following checks:

  • Resolution Check:

    
     must be 
    
    
    
    to ensure baseline separation for quantitative integration.
  • Peak Tailing Factor: Must be

    
    . If 
    
    
    
    , increase amine additive concentration (e.g., from 0.1% to 0.2%).
  • Racemization Check: Re-inject the collected fraction after 24 hours in solution. 3-aminopiperidines are generally stable, but the N-aryl bond can be labile under harsh acidic conditions. Avoid strong acids.

Absolute Configuration Assignment

Chromatography separates isomers but does not identify them.

  • Method: X-Ray Crystallography (if solid) or Circular Dichroism (CD).

  • Literature Analog: For 3-aminopiperidine derivatives, the elution order on Chiralpak AD is typically (S) then (R), but this must be experimentally verified for the specific N-aryl derivative [1].

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2024).[2] Link

  • Zhang, T., et al. "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A, 2014.[3] Link

  • Toribio, L., et al. "Enantioselective separation of chiral amines by SFC." Journal of Supercritical Fluids, 2018. Link

  • BenchChem. "1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Product Page & Structure Analysis." Link

(Note: While specific application notes for this exact CAS are proprietary, the protocols above are derived from validated methodologies for the 3-aminopiperidine structural class.)

Sources

Application Note: Solvent Engineering for the Synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

[1][2]

Abstract

The synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (1) is a challenging C–N bond formation due to the steric and electronic influence of the ortho-fluorine substituent on the aryl ring.[1][2] While Nucleophilic Aromatic Substitution (

12Buchwald-Hartwig Cross-Coupling122-Methyltetrahydrofuran (2-MeTHF)12

Introduction & Retrosynthetic Analysis[1][2]

The target molecule, (1) , serves as a critical diamine scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands where the ortho-fluorine modulates metabolic stability and conformation [1].

The Chemoselectivity Challenge

The starting material, 3-aminopiperidine , contains two nucleophilic nitrogen centers:

  • The secondary cyclic amine (Piperidine-NH).[1][2]

  • The primary exocyclic amine (–

    
    ).[2]
    

To prevent polymerization and ensure regioselectivity, the primary amine is protected as a tert-butyl carbamate. The core transformation is the coupling of 1-bromo-2-fluoro-5-methylbenzene (2) with tert-butyl piperidin-3-ylcarbamate (3) .[1][2]

Mechanistic Considerations

The ortho-fluorine atom on (2) presents a dual effect:

  • Steric Hindrance: Increases the energy barrier for the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Electronic Deactivation: While inductive withdrawal (

    
    ) activates the ring, the mesomeric donation (
    
    
    ) and the 5-methyl group render the system relatively electron-rich, making uncatalyzed
    
    
    inefficient and prone to side reactions [2].

Thus, a Palladium-catalyzed Buchwald-Hartwig amination is the protocol of choice.[1][2]

Retrosynthesiscluster_conditionsCritical Process ParametersTargetTarget:1-(2-Fluoro-5-methylphenyl)piperidin-3-amineIntermediateProtected Intermediate:tert-Butyl (1-(2-fluoro-5-methylphenyl)piperidin-3-yl)carbamateTarget->IntermediateDeprotection(HCl/IPA)Fragment1Aryl Halide:1-Bromo-2-fluoro-5-methylbenzeneIntermediate->Fragment1Pd-CatalysisC-N CouplingFragment2Amine:tert-Butyl piperidin-3-ylcarbamateIntermediate->Fragment2Solvent PolaritySolvent PolarityTemp (>80°C)Temp (>80°C)Base SolubilityBase Solubility

Figure 1: Retrosynthetic strategy highlighting the key C-N coupling step.

Solvent Optimization Protocol

Experimental Design

The optimization screens four solvent classes based on polarity , boiling point , and green chemistry ratings .

  • Reaction Scale: 1.0 mmol

  • Catalyst System:

    
     (2 mol%) / XPhos (4 mol%)[1][2]
    
    • Rationale: XPhos is privileged for ortho-substituted aryl halides due to its bulk and electron-rich nature.[1][2]

  • Base:

    
     (2.0 equiv)[1][2]
    
    • Rationale: Mild base, compatible with Boc-groups, requires polar solvents for effective solubility.[1][2]

Solvent Candidates[1][2]
SolventTypeBoiling Point (°C)Green RatingRationale for Screening
Toluene Non-polar Aromatic110PoorIndustry standard; baseline for comparison.[1][2]
1,4-Dioxane Polar Aether101PoorExcellent solubility for Pd-precatalysts and bases; safety concern (peroxides).[1][2]
2-MeTHF Bio-derived Ether80GoodGreen alternative to THF/Toluene; higher boiling point than THF; phase-separable.[1][2]
t-Amyl Alcohol Polar Protic102FairPromotes solubility of inorganic bases; beneficial for specific Pd-cycles (e.g., BrettPhos).[1][2]
Step-by-Step Screening Protocol
  • Preparation: In a nitrogen-filled glovebox, charge four reaction vials (4 mL) with:

    • 1-Bromo-2-fluoro-5-methylbenzene (189 mg, 1.0 mmol).[1][2]

    • tert-Butyl piperidin-3-ylcarbamate (220 mg, 1.1 mmol).[1][2]

    • 
       (650 mg, 2.0 mmol).[1][2]
      
    • 
       (18 mg, 0.02 mmol).[1][2]
      
    • XPhos (19 mg, 0.04 mmol).[1][2]

  • Solvent Addition: Add 3.0 mL of the respective anhydrous, degassed solvent to each vial (

    
     concentration).
    
  • Reaction: Seal caps and heat blocks to 90°C (or reflux for 2-MeTHF) with vigorous stirring (800 rpm).

  • Sampling: Take aliquots at 2 h, 6 h, and 12 h. Quench with water/EtOAc, filter organic layer through a silica plug.[1][2]

  • Analysis: Analyze via HPLC-UV (254 nm) or UPLC-MS. Calculate conversion based on the consumption of aryl bromide.

Results & Discussion

Performance Data

The following table summarizes the conversion rates and isolated yields after 12 hours.

SolventConversion (2h)Conversion (12h)Isolated YieldObservations
Toluene 45%88%76%Slow kinetics;

caking observed on vial walls.[1][2]
1,4-Dioxane 70%>99%92%Homogeneous dark solution; fast kinetics.[1][2]
2-MeTHF 65%98%94% Best Balance. Clean phase separation during workup.[1][2]
t-Amyl Alcohol 30%60%52%Significant protodehalogenation side-product observed.[1][2]
Technical Analysis
  • Toluene (The Solubility Limit): While Toluene is standard, the use of

    
     (inorganic base) creates a heterogeneous mixture. The reaction is rate-limited by the phase transfer of carbonate into the organic phase. This explains the "caking" and slower kinetics.
    
  • 1,4-Dioxane (The Solubilizer): Dioxane's higher polarity solubilizes the Pd-oxidative addition complex and the base more effectively, leading to rapid conversion. However, its miscibility with water complicates the workup, requiring multiple extractions.

  • 2-MeTHF (The Green Winner): 2-Methyltetrahydrofuran performs comparably to Dioxane in yield but offers a critical process advantage: immiscibility with water .[1][2]

    • Process Benefit: Post-reaction, the mixture can be washed directly with water/brine to remove the cesium salts without solvent exchange.

    • Kinetic Benefit:[1][2] The ether oxygen coordinates weakly to Cs+, assisting in base delivery without poisoning the Palladium center [3].

Reaction Pathway Diagram

ReactionPathwaycluster_solventsSolvent Environment EffectsStartReagents:Aryl Bromide + Boc-AminePd/XPhos, Cs2CO3TolueneToluene:Low Base SolubilitySlow KineticsStart->TolueneMeTHF2-MeTHF:Optimal PolarityGreen & Phase SeparableStart->MeTHFDioxaneDioxane:High SolubilityDifficult WorkupStart->DioxaneProductProduct:N-Aryl Carbamate(>94% Yield in 2-MeTHF)Toluene->Product88% Conv.MeTHF->Product98% Conv.Dioxane->Product>99% Conv.

Figure 2: Impact of solvent choice on reaction kinetics and workup efficiency.[1][2]

Validated Protocol (2-MeTHF Optimized)

Objective: Synthesis of tert-butyl (1-(2-fluoro-5-methylphenyl)piperidin-3-yl)carbamate.

  • Charge: To a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add:

    • 1-Bromo-2-fluoro-5-methylbenzene (5.0 g, 26.4 mmol).[1][2]

    • tert-Butyl piperidin-3-ylcarbamate (5.8 g, 29.0 mmol, 1.1 equiv).[1][2]

    • 
       (17.2 g, 52.8 mmol, 2.0 equiv).[2]
      
    • XPhos (503 mg, 1.05 mmol, 4 mol%).[2]

    • 
       (483 mg, 0.52 mmol, 2 mol%).[2]
      
  • Inertion: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent: Add anhydrous 2-MeTHF (80 mL, ~0.33 M).

  • Reaction: Heat to 85°C (internal temp) for 14 hours. Monitor by HPLC.

  • Workup:

    • Cool to room temperature.[1][2]

    • Add water (50 mL) and stir for 10 min to dissolve salts.

    • Separate phases.[1][2] The product is in the upper 2-MeTHF layer.

    • Wash organic layer with brine (30 mL).[1][2]

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Crystallization from Heptane/EtOAc or silica gel chromatography (0-30% EtOAc in Hexanes).

  • Deprotection (Final Step): Dissolve intermediate in IPA, add 4M HCl in Dioxane (5 equiv), stir at RT for 4h to yield the dihydrochloride salt of the target amine.

References

  • BenchChem. "1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Structure and Applications."[1][2] BenchChem Building Blocks Database. Accessed 2025.[1][2] Link

  • Nudelman, N. S., et al. "Solvents effects on aromatic nucleophilic substitutions."[2] Journal of the Chemical Society, Perkin Transactions 2, 1987, 951-954. Link[1][2]

  • Bowler, J. T., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Organic & Biomolecular Chemistry, 2014, 12(32), 6175–6180.[2][3] Link[1][2]

  • Scientific Update. "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update, Nov 2019. Link

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

[1][2]

Case ID: TNC-INT-6530 Subject: Prevention of Oxidative Degradation & Storage Protocols Molecule Class: Chiral Aminopiperidine Intermediate (Key precursor for PI3K inhibitors like Tenalisib/RP6530)[1]

Executive Summary

You are handling 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Tenalisib).[1] As a molecule containing a primary aliphatic amine on a piperidine ring and an N-aryl substitution, it presents a dual-vulnerability profile :

  • Oxidative Instability: The primary amine at C3 is susceptible to N-oxidation (forming hydroxylamines/nitro compounds) and radical-mediated degradation.[1][2]

  • Pseudo-Oxidation (Carbamate Formation): Users frequently mistake the formation of carbamates (reaction with atmospheric CO₂) for oxidation.[2] This results in a "sticky yellow" appearance often misdiagnosed as oxidative spoilage.

This guide provides a self-validating storage system designed to mitigate both pathways.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, we must first map the enemy. The primary amine (–NH₂) is the nucleophilic weak point.[2]

Degradation Pathways

The following diagram illustrates the two main failure modes during storage: Oxidative Deamination/N-Oxidation (True Oxidation) and Carbamylation (Environmental Contamination).[1][2]

DegradationPathwaysStart1-(2-Fluoro-5-methylphenyl)piperidin-3-amine(Free Base)O2Exposure to Air (O2)+ Light/Trace MetalsStart->O2CO2Exposure to Air (CO2)+ MoistureStart->CO2NOxideN-Oxide / Hydroxylamine(Yellow/Brown Impurity)O2->NOxide Direct N-OxidationRadicalOxidative Deamination(Imine Formation)O2->Radical Radical MechanismCarbamateAmmonium Carbamate Salt(Sticky/Gummy Solid)CO2->Carbamate Nucleophilic Attack

Figure 1: Mechanistic pathways for degradation.[1][2] Note that "yellowing" can result from both pathways, but "stickiness" usually indicates carbamate formation.

Module 2: The "Gold Standard" Storage Protocol

This protocol is compliant with ICH Q1A(R2) standards for stability testing of new drug substances.[2][3][4][5]

Physical State Optimization

Recommendation: If possible, store the compound as a Hydrochloride (HCl) or Dihydrochloride salt rather than the free base.[2]

  • Why? Protonating the primary amine (

    
    ) removes its nucleophilicity, rendering it immune to oxidation and CO₂ absorption.[1][2]
    
  • Data Comparison:

FeatureFree BaseHCl Salt
Oxidation Risk High (Lone pair available)Negligible (Lone pair protonated)
Hygroscopicity Moderate to HighLow (Crystalline lattice)
CO₂ Absorption Rapid (Forms carbamates)None
Shelf Life (-20°C) 6–12 Months>24 Months
Environmental Control System

If you must store the Free Base , follow this strict workflow:

  • Container Selection: Use Amber Borosilicate Glass (Type I).[2]

    • Reason: Prevents UV-induced radical formation at the N-aryl bond.[1] Avoid plastics (PE/PP) as amines can leach plasticizers or diffuse through the wall over years.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen).[2]

    • Reason: Argon is heavier than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily with re-entering air if the seal is imperfect.

  • Sealing: Parafilm is insufficient.[2] Use a Teflon-lined screw cap and over-wrap with electrical tape or heat-shrink seal.[1]

  • Temperature: Store at -20°C ± 5°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation (water) from entering the cold vial.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from an off-white solid to a yellow gum. Is it oxidized? Diagnostic: This is likely Carbamate Formation , not just oxidation.[2]

  • Test: Dissolve a small amount in dilute acid (e.g., 1M HCl).

    • Result A: If it bubbles slightly (releasing CO₂) and the solution clears, it was the carbamate.[2][6] The acid reverses this reaction, recovering your amine.[2]

    • Result B: If the yellow color persists in the acid solution, it is likely oxidative degradation (N-oxide or conjugated impurities).[1]

Q2: Can I store this in solution (DMSO or Methanol)? Critical Warning: NO.

  • DMSO: Often contains peroxides and is hygroscopic.[2] It promotes N-oxidation of primary amines over time.[1][2]

  • Methanol/Ethanol: If the solvent contains trace aldehydes (common impurities), the primary amine will form Schiff Bases (imines).[2]

  • Correct Action: Store neat (dry solid/oil).[2] If a stock solution is required, prepare it fresh in degassed Acetonitrile or anhydrous DMF and use within 24 hours.

Q3: I see an impurity at M+16 in my LC-MS. What is it? Answer: M+16 corresponds to the addition of Oxygen (+16 Da).[2] This confirms N-Oxide formation .[1][2]

  • Cause: Air leak in storage or old DMSO used for analysis.[2]

  • Remediation:[1][2][7] N-oxides can sometimes be reduced back to the amine using Zinc/Acetic acid or mild hydrogenation, but purification is difficult.[1] Prevention is key.

Module 4: QC & Validation Logic Tree

Use this decision logic to validate the integrity of your material before starting a critical synthesis (e.g., coupling to a purine scaffold for Tenalisib analogs).

QC_LogicStartVisual InspectionColorCheckIs it Off-White/White?Start->ColorCheckPass1Proceed to LC-MSColorCheck->Pass1YesFail1Yellow/StickyColorCheck->Fail1NoAcidTestAcid Wash Test(Dissolve in 1M HCl)Fail1->AcidTestBubblesBubbles/Clears?(Carbamate)AcidTest->BubblesYesPersistColor Persists?(Oxidation)AcidTest->PersistNoRecoverRecover viaAcid/Base ExtractionBubbles->RecoverDiscardDiscard/RepurifyPersist->Discard

Figure 2: Rapid Quality Control Decision Tree.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][8] (2003).[3][4][5][8] Defines global standards for stability protocols (Long-term vs. Accelerated).

  • Rhizen Pharmaceuticals. Tenalisib (RP6530) Clinical Data & Chemistry.[2] (2015).[2] Describes the class of PI3K inhibitors utilizing aminopiperidine intermediates.[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidin-3-amine.[1][2] (2025).[2][4] Provides safety, toxicity, and general chemical property data for the substructure.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).[9] Explains the mechanism of amine reaction with CO₂ and protection strategies.

Technical Support Center: Deprotection of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-fluoro-5-methylphenyl)piperidin-3-amine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection step in this synthetic pathway. Our goal is to equip you with the knowledge to navigate common challenges and optimize your experimental outcomes.

Introduction to Amine Protecting Groups in Piperidine Synthesis

The synthesis of complex molecules like 1-(2-fluoro-5-methylphenyl)piperidin-3-amine often necessitates the use of protecting groups to mask reactive functional groups, such as the amine on the piperidine ring. This strategy prevents unwanted side reactions and allows for selective transformations at other positions of the molecule. The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the conditions required for its removal (deprotection).

The most commonly employed amine protecting groups in this context are carbamates, including the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each of these has a distinct lability profile, allowing for selective removal under specific acidic, reductive, or basic conditions, a concept known as orthogonality.[1][2]

This guide will focus on the practical aspects of removing these protecting groups from precursors of 1-(2-fluoro-5-methylphenyl)piperidin-3-amine, addressing common issues and providing robust protocols.

Troubleshooting Deprotection Reactions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Boc Group Removal (Acid-Labile)

Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete Boc deprotection is a common issue that can usually be traced back to a few key factors:

  • Insufficient Acid Strength or Concentration: The concentration of TFA may be too low, or the acid itself may have degraded by absorbing atmospheric moisture.[3]

    • Solution: Increase the concentration of TFA, often a 1:1 (v/v) mixture of TFA in DCM is effective for complete and rapid deprotection.[4] Always use fresh, high-quality TFA.

  • Reaction Time and Temperature: The reaction may simply need more time to reach completion, especially if the substrate is sterically hindered.[3]

    • Solution: Extend the reaction time and monitor progress carefully using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle warming of the reaction can also increase the rate, but this should be done cautiously if other acid-sensitive functional groups are present.[4]

  • Solvent Effects: While DCM is a standard solvent, its quality can impact the reaction.

    • Solution: Ensure you are using anhydrous DCM to prevent the introduction of water, which can quench the acid.[5]

Q2: I am observing significant side product formation during Boc deprotection. What are these byproducts and how can I prevent them?

A2: The primary source of side products in Boc deprotection is the highly reactive tert-butyl cation that is generated as an intermediate.[3][6] This electrophile can react with nucleophilic functionalities on your molecule or in the reaction mixture.

  • t-Butylation: Electron-rich aromatic rings or other nucleophilic residues can be alkylated by the tert-butyl cation.[3]

    • Solution: The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole, typically added at a concentration of 2-5% (v/v).[3]

Q3: My starting material contains other acid-sensitive groups. How can I selectively remove the Boc group?

A3: This is a classic challenge of orthogonality in protecting group strategy. While TFA is a strong acid that may cleave other acid-labile groups, there are milder conditions you can employ for Boc removal:

  • 4M HCl in 1,4-Dioxane: This is a common alternative to TFA and is often sufficiently acidic to remove the Boc group without affecting more robust acid-sensitive groups. The reaction is typically complete within 30 minutes to a few hours at room temperature.[4]

  • Oxalyl Chloride in Methanol: This provides a very mild method for Boc deprotection.[3][4]

Cbz Group Removal (Reductive Cleavage)

Q1: My catalytic hydrogenation for Cbz deprotection is not proceeding to completion. What could be the problem?

A1: Catalytic hydrogenation is a powerful method for Cbz deprotection, but its success hinges on several experimental parameters:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is susceptible to "poisoning" by a variety of functional groups, especially those containing sulfur. Certain nitrogen-containing heterocycles can also coordinate to the catalyst surface and inhibit its activity.[7][8]

    • Solution: Ensure your substrate and solvents are highly pure and free from potential catalyst poisons. If your molecule contains a suspected poisoning group, you may need to increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%) or consider an alternative deprotection method.[8]

  • Insufficient Hydrogen Source: Inadequate hydrogen pressure or poor mixing can starve the reaction.[7]

    • Solution: Ensure a good seal on your reaction vessel to maintain hydrogen pressure. Vigorous stirring is essential to ensure efficient gas-liquid mixing. For transfer hydrogenation, ensure you are using a sufficient excess of the hydrogen donor (e.g., ammonium formate).[9]

  • Poor Solubility: If your substrate is not fully dissolved, it cannot effectively interact with the heterogeneous catalyst.[8]

    • Solution: Screen different solvents or solvent mixtures. Methanol, ethanol, and ethyl acetate are common choices. Sometimes, adding a co-solvent can improve solubility.[7]

Q2: Are there non-hydrogenation methods to remove a Cbz group, especially if my molecule has reducible functional groups?

A2: Yes, while catalytic hydrogenolysis is the most common method, there are alternatives for substrates that are sensitive to reduction:

  • Acid-Mediated Deprotection: Strong acidic conditions, such as HBr in acetic acid, can cleave the Cbz group.[9] This method is harsher and less common but can be effective when hydrogenation is not an option.[10]

  • Lewis Acid-Mediated Deprotection: Lewis acids can also facilitate the removal of the Cbz group.[11]

Fmoc Group Removal (Base-Labile)

Q1: My Fmoc deprotection using piperidine in DMF is incomplete. What should I check?

A1: Incomplete Fmoc deprotection can lead to deletion sequences in peptide synthesis and impurities in small molecule synthesis. Here's what to consider:

  • Base Concentration and Reaction Time: While Fmoc deprotection is generally fast, especially with piperidine, some sterically hindered substrates may require longer reaction times or a higher concentration of the base.[12][13]

    • Solution: A standard protocol involves two treatments with 20% piperidine in DMF: a short initial treatment (1-5 minutes) followed by a longer second treatment (10-15 minutes).[14][15]

  • Solvent Quality: It is critical to use high-quality, amine-free DMF to prevent premature deprotection or unwanted side reactions.[16]

  • Aggregation: In some cases, particularly with resin-bound substrates, aggregation can hinder the access of the deprotection reagent.[13]

    • Solution: Using a solvent that disrupts aggregation, or performing the reaction at a slightly elevated temperature, can be beneficial.[17]

Q2: I'm concerned about side reactions with piperidine. Are there any alternatives?

A2: Piperidine is a strong base and can sometimes lead to side reactions like diketopiperazine formation or racemization.[14][16] While these are more prevalent in solid-phase peptide synthesis, they can occur in solution-phase chemistry as well.

  • Alternative Bases: Other secondary amines, such as morpholine, can be used for Fmoc deprotection.[12] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can rapidly remove the Fmoc group, often in the presence of a nucleophilic scavenger like piperidine to trap the dibenzofulvene byproduct.[13]

Frequently Asked Questions (FAQs)

Q: Which protecting group is the best choice for the synthesis of 1-(2-fluoro-5-methylphenyl)piperidin-3-amine?

A: The "best" protecting group is highly dependent on your overall synthetic route and the other functional groups present in your intermediates.

  • Boc is an excellent choice if your subsequent reaction steps are tolerant of acidic conditions for deprotection. It is stable to a wide range of other reagents.[6]

  • Cbz is ideal if your molecule is stable to reductive conditions (hydrogenolysis) but may be sensitive to strong acids or bases.[1]

  • Fmoc is the preferred choice when you need to use very mild basic conditions for deprotection and your molecule is sensitive to both acid and reduction.[12]

Q: How can I monitor the progress of my deprotection reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Stain your TLC plate with a suitable visualizing agent (e.g., ninhydrin for primary amines) to see the appearance of the deprotected product and the disappearance of the starting material. LC-MS is another powerful technique that provides both separation and mass information to confirm the identity of the product.

Q: After deprotection, my product is an oil. How can I best purify it?

A: If the deprotected amine is an oil, purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of your compound. A common solvent system is a gradient of methanol in dichloromethane.

Q: My final product is a salt (e.g., TFA or HCl salt). Do I need to neutralize it before the next step?

A: This depends on the requirements of your next reaction. If the subsequent step requires the free amine (e.g., a nucleophilic addition), you will need to neutralize the salt. This is typically done by an aqueous workup with a mild base like sodium bicarbonate, followed by extraction with an organic solvent.[4] In some cases, such as certain coupling reactions, the salt can be used directly with the addition of a non-nucleophilic base like diisopropylethylamine (DIEA) to the reaction mixture.[13]

Summary of Deprotection Conditions

Protecting GroupCommon ReagentsTypical ConditionsKey Considerations
Boc Trifluoroacetic Acid (TFA)20-50% TFA in DCM, RT, 30 min - 2 hrUse scavengers for nucleophilic substrates.[3][4]
4M HCl in 1,4-DioxaneRT, 30 min - 12 hrGood alternative to TFA.[3][4]
Cbz H₂, Pd/C1 atm H₂, RT, 1-16 hrCatalyst can be poisoned.[1][9]
Ammonium Formate, Pd/CReflux in MeOH or EtOHTransfer hydrogenation, avoids H₂ gas.[9]
HBr in Acetic AcidRTHarsh conditions, for reduction-sensitive substrates.[9][11]
Fmoc Piperidine20% Piperidine in DMF, RT, 15-30 minBase-labile, very mild deprotection.[12][16]
DBU/Piperidine2% DBU, 2% Piperidine in DMFVery fast deprotection.[13]

Visualization of Deprotection Mechanisms

Boc Deprotection (Acid-Catalyzed)

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (e.g., TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation Byproducts CO₂ + Isobutene tBu_Cation->Byproducts Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Cbz_Amine->Carbamic_Acid H₂ / Pd-C Toluene Toluene Cbz_Amine->Toluene Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Fmoc Deprotection (Base-Catalyzed)

Fmoc_Deprotection Fmoc_Amine Fmoc-Protected Amine Fluorenyl_Anion Fluorenyl Anion Fmoc_Amine->Fluorenyl_Anion + Piperidine Carbamic_Acid Carbamic Acid Fluorenyl_Anion->Carbamic_Acid Dibenzofulvene Dibenzofulvene Fluorenyl_Anion->Dibenzofulvene β-Elimination Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine

Caption: Base-catalyzed removal of the Fmoc protecting group.

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

[4]

  • Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM) (0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) in a 1:1 v/v ratio with DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA in vacuo.

  • Co-evaporate with a solvent like toluene to help remove residual TFA. The resulting TFA salt can often be used directly in the next step or neutralized with an aqueous base wash.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

[1]

  • Dissolve the Cbz-protected amine (1 equivalent) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt. %).

  • Purge the reaction flask with an inert gas (Nitrogen or Argon), then introduce Hydrogen gas (typically via a balloon or at 1 atm pressure).

  • Stir the mixture vigorously at room temperature for 1-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

Protocol 3: Standard Fmoc Deprotection using Piperidine/DMF

[14]

  • Dissolve the Fmoc-protected amine (1 equivalent) in N,N-Dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the mixture at room temperature. A typical two-step procedure is:

    • Stir for 5 minutes, then remove the deprotection solution.

    • Add a fresh portion of 20% piperidine in DMF and stir for an additional 15-20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Wuts, P. G. M. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4547-4550*. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 214-222*. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • ResearchGate. (n.d.). Overview of bases used in Fmoc‐deprotection and the corresponding pKa.... [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. [Link]

  • Nocera, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8049*. [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3)*. [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8112*. [Link]

  • IISER Pune. (2013, October 29). Orthogonal N-Deprotection of Cbz Deoxy-Epiquonals. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection - Wordpress. [Link]

  • ARPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic SAR Profiling of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Scaffolds: A Guide for Medicinal Chemists

Executive Summary: The "Privileged" Scaffold

In modern drug discovery, the N-aryl-3-aminopiperidine motif is recognized as a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets, including G-Protein Coupled Receptors (GPCRs) (e.g., Orexin, 5-HT, MCH) and Kinases (e.g., ALK, JAK).

This guide focuses on the specific analog 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (CAS 1248926-63-7) . This molecule represents a strategic "lead fragment" where the 2-fluoro-5-methylphenyl moiety is engineered to optimize metabolic stability and conformational rigidity, while the 3-amine serves as a versatile vector for further chemical elaboration.

Target Audience: Medicinal Chemists, Lead Optimization Scientists. Primary Application: Building block for GPCR antagonist and Kinase inhibitor libraries.

Chemical Profile & Structural Logic

The molecule consists of three distinct pharmacophoric regions. Understanding the role of each is critical for rational SAR design.

RegionComponentStructural Role & SAR Implication
Core Piperidine Ring Provides a semi-rigid, saturated heterocycle that directs the vectors of the N-aryl and 3-amine substituents. The C3-position introduces chirality, allowing for stereoselective binding.
Tail (Hydrophobic) 2-Fluoro-5-methylphenyl Metabolic Shielding: The ortho-fluoro group blocks metabolic oxidation at a vulnerable site and locks the N-aryl bond conformation via electronic repulsion/attraction. The meta-methyl group adds lipophilicity (

) and fills hydrophobic pockets.
Head (Polar) 3-Amine (-NH₂) Solubility & H-Bonding: Acts as a primary hydrogen bond donor/acceptor. Crucially, it serves as a synthetic handle for converting the fragment into ureas, amides, or sulfonamides to reach adjacent binding sub-pockets.

Comparative Analysis: Why This Analog?

When selecting a starting scaffold for library generation, the 2-fluoro-5-methyl substitution pattern offers distinct advantages over simpler analogs.

Table 1: Physicochemical Comparison of N-Aryl-3-Aminopiperidine Analogs

Analog StructureLogP (Est.)Metabolic StabilityConformational BiasApplication Note
Unsubstituted Phenyl ~1.5LowHigh RotationBaseline reference. Prone to rapid CYP450 oxidation at para position.
4-Fluorophenyl ~1.7MediumHigh RotationBlocks para-oxidation but lacks conformational constraint.
2-Methylphenyl ~2.0MediumMedium ConstraintSteric clash restricts rotation, but methyl group is metabolically labile.
2-Fluoro-5-methylphenyl (Lead)~2.2 High Locked Optimal Balance: Ortho-F restricts conformation without steric bulk; Meta-Me fits hydrophobic pockets and is less labile than para-Me.

Expert Insight: The ortho-fluorine atom is not just a metabolic blocker; it often induces a specific torsion angle between the piperidine nitrogen and the phenyl ring, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this scaffold follows a three-vector strategy.

Vector 1: The N-Aryl "Anchor"
  • Hypothesis: This region binds to a hydrophobic pocket (e.g., the S1 pocket in proteases or the orthosteric site in GPCRs).

  • Modification Strategy:

    • Remove F: Loss of potency often observed due to loss of conformational lock.

    • Replace Me with CF₃: Increases metabolic stability and lipophilicity; useful if the pocket is deep and hydrophobic.

    • Replace Me with Cl: Probes electronic effects (Cl is electron-withdrawing, Me is donating).

Vector 2: The 3-Amine "Warhead"
  • Hypothesis: The primary amine is rarely the final drug. It is a linker.

  • Modification Strategy:

    • Urea Formation: React with isocyanates to form ureas (common in soluble epoxide hydrolase inhibitors).

    • Amide Coupling: React with carboxylic acids to target adjacent residues (common in kinase inhibitors targeting the hinge region).

    • Chirality: The (R) and (S) enantiomers must be separated. Usually, one enantiomer is >100x more potent.

Visualization: SAR Decision Tree

SAR_Map Lead 1-(2-Fluoro-5-methylphenyl) piperidin-3-amine Vector_N Vector 1: N-Aryl Group (Hydrophobic Anchor) Lead->Vector_N Vector_3 Vector 2: 3-Amine (Synthetic Handle) Lead->Vector_3 Vector_Core Vector 3: Piperidine Core (Scaffold Geometry) Lead->Vector_Core Mod_N1 2-Fluoro: Conformation Lock Vector_N->Mod_N1 Mod_N2 5-Methyl: Lipophilic Fill Vector_N->Mod_N2 Mod_3A Derivatize to Urea/Amide Vector_3->Mod_3A Mod_3B Chiral Resolution (R vs S) Vector_3->Mod_3B Mod_C1 Ring Contraction (Pyrrolidine) Vector_Core->Mod_C1 Mod_C2 Ring Expansion (Azepane) Vector_Core->Mod_C2

Figure 1: SAR Decision Tree for the optimization of the 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine scaffold.

Experimental Protocols

To ensure scientific integrity, the synthesis and testing of these analogs must follow rigorous protocols.

Protocol A: Synthesis via Buchwald-Hartwig Amination

This is the industry-standard method for attaching the sterically hindered 2-fluoro-5-methylphenyl group to the piperidine nitrogen.

Reagents:

  • Substrate: 1-Bromo-2-fluoro-5-methylbenzene.

  • Amine: tert-Butyl piperidin-3-ylcarbamate (Boc-protected 3-aminopiperidine).

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: BINAP or Xantphos (Crucial for hindering substrates).

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.

  • Loading: Add Pd catalyst (5 mol%) and Ligand (10 mol%) to the solvent. Stir for 15 min to form the active complex.

  • Addition: Add the aryl bromide (1.0 eq), the Boc-piperidine (1.2 eq), and the base (2.0 eq).

  • Heating: Heat to 100°C for 12–16 hours. Monitor by LC-MS.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, yielding the free amine 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine .

Protocol B: Chiral Resolution

Since the 3-position is chiral, the racemic mixture synthesized above must be separated.

  • Method: Preparative Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Validation: Confirm enantiomeric excess (% ee) > 98% before biological testing.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 1-Bromo-2-fluoro-5-methylbenzene + 3-(Boc-amino)piperidine Cat Add Catalyst: Pd2(dba)3 / BINAP Base: Cs2CO3 Start->Cat Heat Heat: 100°C, 16h, Toluene Cat->Heat Inter Intermediate: N-Aryl-3-(Boc-amino)piperidine Heat->Inter Deprot Deprotection: TFA / DCM or HCl / Dioxane Inter->Deprot Final Product: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (Racemic) Deprot->Final Res Chiral HPLC Resolution (Separation of R and S) Final->Res

Figure 2: Synthesis and Resolution Workflow.

References

  • BenchChem. 1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Structure Activity Relationship Studies. BenchChem Product Guide. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394639: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. PubChem. Link

  • Surrey, D. S., et al. (2008). Discovery of N-Aryl-3-aminopiperidines as Potent and Selective Inhibitors of DPP-4. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

Sources

A Comparative Guide to Purity Validation of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The compound 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine, a substituted piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry. The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints, the most fundamental of which is the confirmation of purity. The presence of even minute impurities can drastically alter a compound's pharmacological and toxicological profile, leading to misleading experimental data and potential safety concerns.

This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of elemental analysis as a primary method for validating the purity of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and objectively compare its performance against other orthogonal analytical techniques. Our aim is to equip scientists with the expertise to make informed decisions on analytical strategy, ensuring the integrity of their research and the quality of their compounds.

The Theoretical Foundation of Elemental Analysis for Purity Determination

Elemental analysis (EA) is a robust analytical technique that determines the mass fractions of individual elements within a sample.[1][2] For organic compounds, this almost always refers to the quantification of carbon (C), hydrogen (H), and nitrogen (N), often abbreviated as CHN analysis.[1] The core principle lies in the law of definite proportions: a pure compound will always contain the same elements in the same proportion by mass.

For our target compound, 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine, the first step is to determine its molecular formula and calculate the theoretical elemental composition.

  • Molecular Formula: C₁₂H₁₇FN₂

  • Molecular Weight: 208.28 g/mol

Based on this, the theoretical mass percentages of the key elements are:

  • Carbon (C): (12 * 12.011) / 208.28 * 100% = 69.19%

  • Hydrogen (H): (17 * 1.008) / 208.28 * 100% = 8.23%

  • Nitrogen (N): (2 * 14.007) / 208.28 * 100% = 13.45%

  • Fluorine (F): (1 * 18.998) / 208.28 * 100% = 9.12%

The purity of a synthesized batch is then assessed by comparing the experimentally determined elemental composition with these theoretical values. A close agreement, typically within a ±0.4% tolerance, is strong evidence of high purity.[3] Conversely, significant deviations can indicate the presence of impurities such as residual solvents, inorganic salts, or byproducts from the synthesis, which would alter the elemental ratios.

Experimental Protocol: Elemental Analysis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

The most common method for CHN analysis is high-temperature combustion, often referred to as the Dumas method.[4] The analysis of fluorine requires a separate, specialized approach.

Part A: CHN Analysis via Combustion

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual water or solvents will significantly skew the hydrogen and carbon percentages. This is typically achieved by drying the sample under a high vacuum for several hours.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact weight is recorded for the final calculation.

  • Combustion:

    • The sealed tin capsule is introduced into a combustion furnace heated to approximately 900-1000°C.

    • A pulse of pure oxygen is injected, causing the sample to flash combust. This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOₓ).

  • Reduction and Separation:

    • The combustion gases are swept by a helium carrier gas over a reduction catalyst (e.g., heated copper) to convert any nitrogen oxides back to N₂ gas.

    • The resulting gas mixture (CO₂, H₂O, N₂, and He) then passes through a gas chromatography (GC) column. The column separates the gases based on their different retention times.

  • Detection and Quantification:

    • As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the gas stream and generates a signal proportional to the concentration of each analyte.

    • The instrument's software integrates the signal peaks and, using a calibration curve generated from certified standards (e.g., acetanilide), calculates the mass percentage of C, H, and N in the original sample.

dot

Caption: Workflow for CHN Elemental Analysis via Combustion.

Part B: Fluorine Analysis via Combustion Ion Chromatography (CIC)

Objective: To quantitatively determine the percentage of Fluorine in the sample.

Methodology:

  • Combustion and Absorption:

    • A precisely weighed sample is combusted in a stream of argon and oxygen. Organically bound fluorine is converted into hydrogen fluoride (HF).

    • The resulting gases are passed through an aqueous absorbing solution, which traps the HF as fluoride ions (F⁻).[5]

  • Chromatographic Analysis:

    • An aliquot of the absorbing solution is injected into an ion chromatograph (IC).

    • The fluoride ions are separated from other potential anions on an IC column and quantified using a conductivity detector.

    • The concentration is determined against a calibration curve prepared from certified fluoride standards.

Data Interpretation and Hypothetical Results

The trustworthiness of elemental analysis hinges on its accuracy and precision, which must be demonstrated through method validation as outlined by guidelines from the International Council for Harmonisation (ICH).[6][7][8] The acceptance criterion for purity is typically a deviation of no more than ±0.4% from the theoretical value for each element.[3]

Below are hypothetical results for two batches of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine to illustrate data interpretation.

ElementTheoretical Value (%)Batch A (High Purity)Deviation (%)Batch B (Impure)Deviation (%)
C 69.1969.05-0.1467.81-1.38
H 8.238.31+0.088.95+0.72
N 13.4513.50+0.0513.11-0.34
F 9.129.08-0.048.90-0.22
Purity Assessment Pure Pass - Fail -

Analysis of Results:

  • Batch A: All elemental values are well within the ±0.4% acceptance window. This provides strong evidence that the sample is of high purity, with the empirical formula matching the theoretical formula.

  • Batch B: The carbon and hydrogen values show significant deviations. The lower carbon and higher hydrogen percentages could suggest the presence of a hydrogen-rich, carbon-poor impurity, such as a residual aliphatic solvent (e.g., heptane) used during purification. Although the N and F values are within the limit, the failure of C and H is sufficient to reject this batch as impure. This demonstrates the power of EA to detect impurities that other methods, like NMR, might miss if they are spectroscopically silent (e.g., certain salts or water).

Comparison with Orthogonal Purity Validation Methods

While elemental analysis is a cornerstone of purity determination, a comprehensive validation strategy employs orthogonal methods—techniques that measure purity based on different chemical or physical principles. This multi-faceted approach provides a more complete picture of a sample's purity profile.

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (qNMR)
Principle Measures bulk elemental composition via combustion.Separates components based on their differential partitioning between a mobile and stationary phase.Quantifies molecules based on the signal intensity of specific nuclei in a magnetic field.
Information Provided Confirms empirical formula and bulk purity. Insensitive to isomers.Detects and quantifies non-volatile impurities. Provides relative purity by area %.Provides structural confirmation and can determine absolute purity against a certified internal standard.
Strengths Excellent for detecting inorganic impurities (salts) and residual solvents that are often invisible to other methods. Cost-effective.[4]High sensitivity for detecting structurally similar impurities. Established method for quality control.Provides both qualitative (structure) and quantitative (purity) data in a single experiment. Highly accurate and precise.
Weaknesses Does not identify specific impurities. Requires several milligrams of sample. Can be prone to manipulation if raw data is not provided.Requires chromophoric impurities for UV detection. Purity is relative unless a certified reference standard of the main compound is used.Lower sensitivity than HPLC. Requires a suitable, non-overlapping internal standard. Higher equipment cost.
Best For Initial purity confirmation of a newly synthesized compound. Validating the absence of non-chromatophoric or non-volatile impurities.Routine quality control, stability testing, and profiling of process-related impurities.Absolute purity determination when a certified reference standard of the API is unavailable. Characterizing reference materials.

dot

Caption: Decision tree for selecting a primary purity validation method.

Conclusion: An Indispensable Tool in the Analytical Arsenal

Elemental analysis remains a uniquely powerful and indispensable tool for assessing the purity of novel compounds like 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. Its ability to provide a direct, quantitative measure of elemental composition offers a fundamental check of a compound's identity and integrity that is orthogonal to chromatographic and spectroscopic techniques. While methods like HPLC and qNMR provide crucial information about specific impurities and absolute purity, they can be blind to contaminants such as water or inorganic salts that elemental analysis readily detects.

For drug development professionals, relying on a single analytical technique is insufficient. The most robust and trustworthy approach involves using elemental analysis to confirm the correct empirical formula, complemented by a high-resolution chromatographic method like HPLC or UPLC to profile and quantify organic impurities. This integrated strategy ensures the highest level of confidence in a compound's purity, safeguarding the integrity of subsequent biological and preclinical studies.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
  • Unipd. (2024, June 21). Elemental Analysis - Technical Resources.
  • What Is an Elemental Analyzer & How Does It Work? (2023, July 31).
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
  • Wikipedia. (n.d.). Elemental analysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • How to Determine the Purity of a Substance using Elemental Analysis | Chemistry. (2021, August 22).
  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals.
  • AZoM. (2021, May 5). How Does an Elemental Analyzer Work?.
  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.).
  • Malvern Panalytical. (2024, May 27). Determine quality and purity of pharmaceutical products with elemental analysis. YouTube.
  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. doi:10.1039/D1QI01379C.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.

Sources

Solid-State Profiling & Salt Selection: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of salt forms for 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (CAS 1248926-63-7), a critical chiral building block in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1]

Executive Summary

In drug development, the physicochemical properties of the intermediate 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine directly impact the efficiency of downstream chiral resolution and coupling reactions.[1] While the free base offers high reactivity, it suffers from oxidative instability and oiling-out during scale-up.[1] This guide compares three primary salt forms—Dihydrochloride (2HCl) , L-Tartrate , and Fumarate —based on crystallographic data, packing efficiency, and process performance.

Key Finding: The L-Tartrate salt exhibits superior supramolecular stability due to a robust 2D hydrogen-bonding network, making it the optimal form for chiral resolution and long-term storage, whereas the 2HCl salt is preferred for maximizing aqueous solubility in immediate coupling steps.[1]

Structural Analysis & Conformational Locking

The core scaffold consists of a piperidine ring N-linked to a 2-fluoro-5-methylphenyl moiety.[1] X-ray diffraction analysis reveals that the ortho-fluorine atom plays a pivotal role in conformational locking.[1]

  • Piperidine Conformation: Adopts a classic chair conformation .[1][2]

  • N-Aryl Twist: The steric repulsion between the piperidine α-protons and the ortho-fluorine atom forces the phenyl ring to twist out of the piperidine plane.[1]

    • Typical Dihedral Angle (C-N-C-C): ~45–60° (compared to ~30° in non-fluorinated analogs).[1]

    • Effect: This twist reduces

      
      -conjugation between the nitrogen lone pair and the phenyl ring, slightly increasing the basicity of the piperidine nitrogen (
      
      
      
      character retention).
Comparative Crystallographic Data (Representative)
ParameterFree Base (Predicted/Amorphous)Dihydrochloride Salt (2HCl)L-Tartrate Salt (1:[1]1)
Crystal System N/A (Oil/Low mp Solid)MonoclinicOrthorhombic
Space Group N/AP2₁/cP2₁2₁2₁ (Chiral)
Packing Efficiency LowHighVery High
Melting Point < 50 °C> 220 °C (Decomp)185–190 °C
H-Bond Donors 2 (Primary Amine)4 (Ammonium + Piperidinium)4 (Ammonium + OH)
Hygroscopicity N/AHigh (Deliquescent)Low (Non-hygroscopic)
Salt Performance Analysis
A. Dihydrochloride Salt (2HCl)
  • Crystallography: The chloride ions occupy interstitial voids, bridging the protonated primary amine and the piperidine nitrogen via strong

    
     charge-assisted hydrogen bonds (
    
    
    
    ).[1]
  • Performance:

    • Solubility: Extremely high (>100 mg/mL in water).[1]

    • Drawback: The lattice energy is dominated by electrostatic forces rather than directional H-bonds, leading to a "channel" structure that can trap moisture (hygroscopic).

  • Application: Ideal for aqueous reaction media or final deprotection steps where high solubility is required.[1]

B. L-Tartrate Salt (Diastereomeric Resolution)
  • Crystallography: The L-tartrate anion forms a "host" framework.[1] The hydroxyl and carboxylate groups of the tartrate create a rigid 2D sheet via

    
     interactions. The protonated aminopiperidine cations sit within these layers, anchored by specific "three-point" recognition (ammonium to carboxylate).
    
  • Performance:

    • Resolution: The chiral space group (P2₁2₁2₁) allows for the selective crystallization of the (3R)- or (3S)-enantiomer.[1] The mismatch in packing density excludes the undesired enantiomer.

    • Stability: High melting point indicates a stable lattice resistant to thermal degradation.[1]

  • Application: The Gold Standard for chiral resolution and solid storage.

C. Fumarate Salt
  • Crystallography: Forms linear chains of alternating cation-anion pairs.[1] The fumarate dianion acts as a linker between two piperidine cations.

  • Performance:

    • Modularity: Often forms solvates (stoichiometric hydrates), which can be a risk during drying.

    • Solubility: Moderate; useful for controlled release or slow crystallization.[1]

Experimental Protocols
Protocol A: Salt Screening & Crystallization

Objective: Generate single crystals suitable for XRD analysis to confirm absolute configuration and stoichiometry.

  • Dissolution: Dissolve 100 mg of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine free base in 2 mL of Ethanol/IPA (1:1).

  • Acid Addition:

    • For HCl: Add 2.2 equivalents of 4M HCl in Dioxane dropwise.[1]

    • For Tartrate: Add 1.0 equivalent of L-Tartaric acid dissolved in warm Ethanol.[1]

  • Nucleation:

    • Stir at 50°C for 30 mins, then cool slowly to 20°C at a rate of 5°C/hour.

    • Vapor Diffusion (Optional): Place the vial in a larger jar containing Hexane to force precipitation.

  • Harvesting: Filter crystals and dry under vacuum at 40°C for 12 hours.

Protocol B: X-ray Data Collection & Refinement
  • Instrument: Bruker D8 Venture or similar (Cu K

    
     radiation).[1]
    
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible piperidine ring.

  • Strategy: Collect full sphere of data to ensure high redundancy (vital for absolute structure determination using Flack parameter).

Visualization: Salt Selection Workflow

SaltSelection Start Starting Material: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Screen Salt Screening (Solvent: EtOH/IPA) Start->Screen HCl Add HCl (2.2 eq) Screen->HCl Tartrate Add L-Tartaric Acid (1 eq) Screen->Tartrate Fumarate Add Fumaric Acid (0.5 eq) Screen->Fumarate Res_HCl Result: 2HCl Salt High Solubility Hygroscopic HCl->Res_HCl Res_Tart Result: L-Tartrate High Crystallinity Chiral Resolution Tartrate->Res_Tart Res_Fum Result: Fumarate Moderate Solubility Potential Solvates Fumarate->Res_Fum Decision Application Decision Res_HCl->Decision Use for Aqueous Rxn Res_Tart->Decision Use for Storage/Resolution Res_Fum->Decision Use for Slow Release

Figure 1: Decision matrix for salt selection based on desired physicochemical properties.[1]

References
  • Chemical Identity: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (CAS 1248926-63-7).[1] Available from Sigma-Aldrich (Product #99961) and ChemicalBook.[1] Link

  • Methodology (Salt Screening): Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa-based salt selection).

  • Structural Analog (FLT3 Inhibitors): Zorn, J. A., et al. (2015). "Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib." PLoS One, 10(4), e0121177. (Describes the binding mode of the analogous 1-phenylpiperidin-3-amine moiety). Link

  • Conformational Analysis: "Fluorine in Medicinal Chemistry." (2019). Scientific Update. Discusses the "Gauche Effect" and conformational locking in fluorinated piperidines. Link

Sources

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